Benzidine, N,N,N',N'-tetraethyl-
Description
Contextualization within Contemporary Organic Chemistry Research
In the landscape of modern organic chemistry, research into substituted aromatic diamines like Benzidine (B372746), N,N,N',N'-tetraethyl- is driven by the quest for materials with tailored electronic and photophysical properties. These molecules serve as fundamental building blocks in the synthesis of more complex systems, including polymers and supramolecular assemblies. The presence of the biphenyl (B1667301) backbone coupled with the tetra-alkylated amino groups imparts specific conformational and electronic characteristics to the molecule, making it a subject of interest for studies in physical organic chemistry, materials science, and electrochemistry.
Significance of N,N,N',N'-Tetraalkylated Benzidine Derivatives in Advanced Chemical Systems
N,N,N',N'-Tetraalkylated benzidine derivatives, including the tetraethyl-substituted compound, are of considerable significance in the development of advanced chemical systems. Their electron-donating nature makes them excellent candidates for use as redox-active components in a variety of applications. For instance, their ability to undergo stable, reversible oxidation processes is a key feature exploited in the design of organic electronic materials, such as hole-transporting layers in organic light-emitting diodes (OLEDs) and as redox mediators in electrocatalysis. The alkyl substituents on the nitrogen atoms play a crucial role in modulating the solubility, stability, and electronic properties of the benzidine core.
Overview of Research Trajectories Pertaining to Substituted Aromatic Diamines
The study of substituted aromatic diamines is a broad and active area of research. mdpi.comresearchgate.net Key research trajectories include:
Polymer Chemistry: Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.comresearchgate.netresearchgate.netlew.ro The structure of the diamine directly influences the properties of the resulting polymer, including its thermal stability, mechanical strength, and solubility. mdpi.comresearchgate.net
Materials Science: The unique photophysical and electronic properties of substituted aromatic diamines make them valuable components in the development of organic electronic devices, such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov
Electrochemistry: The redox behavior of these compounds is a central focus of investigation. nih.govresearchgate.net Researchers are exploring their potential as redox mediators, charge-transfer complexes, and components of redox-flow batteries. researchgate.net
Supramolecular Chemistry: The ability of aromatic diamines to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them interesting building blocks for the construction of complex supramolecular architectures.
Historical Context of Benzidine Chemistry and its Derivatives
The history of benzidine chemistry is a compelling narrative that reflects the evolution of the chemical industry and our understanding of chemical toxicity. Benzidine itself was first synthesized in 1845 and became a cornerstone of the dye industry in the late 19th and early 20th centuries. ebsco.com Its ability to be converted into bis(diazonium) salts allowed for the production of a wide range of vibrant and colorfast azo dyes, such as Congo Red. ebsco.comwikipedia.orgbritannica.com
However, the widespread industrial use of benzidine came with a dark side. By the 1920s, a link between occupational exposure to benzidine and an increased incidence of bladder cancer began to emerge. ebsco.comtaylorandfrancis.com This discovery was a landmark in the field of occupational health and toxicology. Over the following decades, the carcinogenic nature of benzidine became well-established, leading to a significant decline in its production and use in many parts of the world by the 1970s. ebsco.comtaylorandfrancis.com
This historical context is crucial for understanding the research trajectory of benzidine derivatives. While benzidine itself is now highly regulated and its use severely restricted due to its carcinogenicity, the study of its derivatives, such as N,N,N',N'-tetraethyl-benzidine, continues. wikipedia.org Researchers are often motivated to design and synthesize new derivatives that retain the desirable electronic properties of the benzidine core while exhibiting reduced toxicity. The addition of alkyl groups, for example, can alter the metabolic pathways of the molecule, potentially mitigating its harmful effects.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6860-63-5 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N2/c1-5-21(6-2)19-13-9-17(10-14-19)18-11-15-20(16-12-18)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
BDZHBJPMMZFUJV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)N(CC)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)N(CC)CC |
Other CAS No. |
6860-63-5 |
Origin of Product |
United States |
Synthetic Methodologies for Benzidine, N,n,n ,n Tetraethyl
Precursor Synthesis and Derivatization Strategies for Benzidine (B372746) Scaffolds
The foundational precursor for N,N,N',N'-tetraethylbenzidine is the benzidine scaffold, chemically known as (1,1'-biphenyl)-4,4'-diamine. The classical and most common industrial synthesis of benzidine involves a two-step process starting from nitrobenzene (B124822).
First, nitrobenzene is reduced to 1,2-diphenylhydrazine (hydrazobenzene). This reduction is typically accomplished using reducing agents like iron powder in an acidic medium or zinc dust in an alkaline solution. The reaction proceeds as follows:
2 C₆H₅NO₂ + 10 [H] → C₆H₅NHNHC₆H₅ + 4 H₂O
The second step is the critical benzidine rearrangement . In this acid-catalyzed reaction, 1,2-diphenylhydrazine undergoes an intramolecular rearrangement to form 4,4'-benzidine, along with smaller quantities of isomers such as 2,2'-benzidine and 2,4'-benzidine (diphenyline). wikipedia.org The conversion is mechanistically described as a nih.govnih.gov sigmatropic reaction. wikipedia.org
Figure 1: Benzidine Rearrangement
1,2-Diphenylhydrazine → [H⁺] → 4,4'-Benzidine
Once the benzidine scaffold is synthesized, derivatization strategies focus on substituting the hydrogen atoms on the two primary amine groups (-NH₂) with ethyl groups to achieve the desired tetra-substituted product.
Detailed Analysis of N-Alkylation Reaction Mechanisms and Pathways
The introduction of four ethyl groups onto the nitrogen atoms of benzidine can be achieved through several N-alkylation pathways. The primary methods are direct alkylation via nucleophilic substitution and reductive amination.
Direct N-Alkylation: This method involves treating benzidine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. The mechanism is a series of nucleophilic substitution (Sₙ2) reactions. Each nitrogen atom in benzidine possesses a lone pair of electrons, making it nucleophilic. The reaction proceeds in steps, with the sequential addition of ethyl groups.
Mono- and Di-alkylation: The primary amine attacks the ethyl halide, displacing the halide ion and forming a secondary amine. A base is typically required to neutralize the hydrogen halide (HX) formed.
Tri- and Tetra-alkylation: The nitrogen of the secondary amine is still nucleophilic and can attack another molecule of the ethylating agent to form a tertiary amine. This process is repeated until all four N-H bonds are replaced with N-C₂H₅ bonds.
A significant challenge in this pathway is controlling the degree of alkylation. The reaction often produces a mixture of di-, tri-, and tetra-ethylated products, making purification difficult and reducing the yield of the desired compound. Over-alkylation can also lead to the formation of quaternary ammonium salts.
Reductive Amination: A more controlled and selective method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine (or enamine), which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org
Imine/Enamine Formation: Benzidine reacts with two equivalents of acetaldehyde (CH₃CHO) to form a di-imine intermediate.
Reduction: The di-imine is then reduced to N,N'-diethylbenzidine using a suitable reducing agent. To achieve tetra-ethylation, this process is repeated. The N,N'-diethylbenzidine is reacted with another two equivalents of acetaldehyde to form a di-iminium ion intermediate.
Final Reduction: The di-iminium ion is reduced to the final product, N,N,N',N'-tetraethylbenzidine.
Common reducing agents for this process include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com Sodium triacetoxyborohydride is often preferred as it is mild and selective for imines over aldehydes. commonorganicchemistry.com This method generally offers better control and higher yields of the desired product compared to direct alkylation. masterorganicchemistry.com
Optimization Protocols for the Tetraethylation of Benzidine
Achieving high yield and selectivity for the exhaustive tetraethylation of benzidine requires careful optimization of several reaction parameters.
| Parameter | Optimization for Direct Alkylation | Optimization for Reductive Amination | Rationale |
| Stoichiometry | A significant excess of the ethylating agent (e.g., >4 equivalents of ethyl iodide) is required. | At least 4 equivalents of acetaldehyde and the reducing agent are needed. | To drive the reaction to completion and ensure all four N-H bonds react. |
| Base | A non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) should be used in excess. | A mild acid catalyst may be used to promote imine formation, while the reducing agent completes the reaction. | To neutralize the acid byproduct in direct alkylation without competing with the amine nucleophile. |
| Solvent | A polar aprotic solvent (e.g., DMF, acetonitrile) is typically used. | Solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol (for NaBH₃CN) are common. commonorganicchemistry.com | To dissolve the reactants and facilitate the Sₙ2 or imine formation/reduction steps. |
| Temperature | Moderate to elevated temperatures may be required to overcome the activation energy for tetra-substitution. | Typically performed at room temperature for better selectivity. rsc.org | Higher temperatures can lead to over-alkylation and side reactions. Controlled temperatures favor the desired product. |
| Reaction Time | Extended reaction times are often necessary for complete tetra-alkylation. | Monitored by techniques like TLC or LC-MS to determine the point of completion. | To ensure the slow, sterically hindered final alkylation steps can proceed. |
Catalytic Approaches in Directed Synthesis of N,N,N',N'-tetraethylated Benzidines
Catalytic methods, particularly those involving "borrowing hydrogen" or "hydrogen autotransfer," offer a more atom-economical and environmentally friendly alternative for N-alkylation. In this approach, an alcohol (ethanol) serves as the alkylating agent, with water as the only byproduct. mdma.ch
The general mechanism involves a transition metal catalyst (e.g., based on Ru, Ir, Pd, or Ni) that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde (acetaldehyde). mdma.chrsc.orgresearchgate.net
Oxidation: The catalyst oxidizes ethanol (B145695) to acetaldehyde.
Condensation: The in-situ generated acetaldehyde reacts with the amine groups of benzidine to form an imine/enamine.
Reduction: The catalyst then transfers the "borrowed" hydrogen to the imine/enamine, reducing it to the N-ethylated amine and regenerating the catalyst.
While highly effective for mono-alkylation of aromatic amines, achieving exhaustive tetra-alkylation on a diamine like benzidine using this method is challenging. dntb.gov.ua High selectivity for mono- or di-alkylation is often reported. rsc.org To drive the reaction towards N,N,N',N'-tetraethylbenzidine, conditions would need to be forced, likely requiring:
A large excess of ethanol, which can also act as the solvent.
Higher catalyst loading and elevated temperatures.
Longer reaction times to overcome the decreasing reactivity and increasing steric hindrance of the partially ethylated intermediates.
Green Chemistry Principles in the Synthesis of N,N,N',N'-tetraethyl-Benzidine
Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing N,N,N',N'-tetraethylbenzidine.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimizing reactions to maximize yield and minimize byproduct formation, thus reducing waste. |
| Atom Economy | Catalytic N-alkylation with ethanol is highly atom-economical, producing only water as a byproduct. Direct alkylation with ethyl halides has lower atom economy due to the formation of salt byproducts. |
| Less Hazardous Chemical Syntheses | Using ethanol as an ethylating agent is preferable to toxic and corrosive ethyl halides. Reductive amination avoids harsh alkylating agents. |
| Designing Safer Chemicals | This principle relates to the final product's properties, which is outside the scope of synthesis. |
| Safer Solvents and Auxiliaries | Replacing chlorinated solvents like DCM or DCE with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate where possible. rsc.org |
| Design for Energy Efficiency | Using catalytic methods that operate at lower temperatures and pressures reduces energy consumption. |
| Use of Renewable Feedstocks | Bio-ethanol can be used as a renewable source for the ethyl groups in catalytic alkylation. |
| Reduce Derivatives | Reductive amination and catalytic alkylation are often one-pot procedures that avoid intermediate protection/deprotection steps. |
| Catalysis | Using catalytic amounts of transition metals is superior to stoichiometric reagents like reducing agents (e.g., NaBH(OAc)₃) or bases used in direct alkylation. |
Comparative Analysis of Synthetic Yields and Selectivity Across Different Methods
A direct comparison is challenging due to the lack of published data specifically for N,N,N',N'-tetraethylbenzidine. However, an analysis can be extrapolated based on the known behavior of these reactions with similar aromatic diamines.
| Method | Expected Yield | Selectivity for Tetra-alkylation | Advantages | Disadvantages |
| Direct Alkylation (Ethyl Halide) | Low to Moderate | Poor | Simple reagents. | Poor selectivity (produces a mixture of products), formation of corrosive HX, potential for over-alkylation to quaternary salts. |
| Reductive Amination (Acetaldehyde) | Moderate to High | Good to Excellent | High selectivity, mild reaction conditions, avoids harsh reagents. masterorganicchemistry.com | Requires stoichiometric amounts of a reducing agent, which can be costly and generate waste. |
| Catalytic Alkylation (Ethanol) | Potentially High | Moderate to Poor | High atom economy, uses a green reagent (ethanol), water is the only byproduct. mdma.ch | Selectivity for tetra-alkylation is a major challenge; catalyst may be expensive; may require higher temperatures. dntb.gov.ua |
Interactive Data Table: Comparison of Synthetic Methods
Reaction Mechanisms and Pathways of Benzidine, N,n,n ,n Tetraethyl
Electron Transfer Dynamics in the Aromatic Diamine System
The electron transfer (ET) dynamics of Benzidine (B372746), N,N,N',N'-tetraethyl- are governed by its structure as an electron-rich aromatic diamine. The two ethyl-substituted amino groups act as strong electron-donating centers, significantly influencing the electronic properties of the biphenyl (B1667301) core. This electron-donating character lowers the ionization potential of the molecule, making it an effective electron donor in charge-transfer processes.
Upon excitation, either photochemically or through interaction with an acceptor molecule, an electron is promoted from the highest occupied molecular orbital (HOMO). The HOMO in N,N,N',N'-tetra-alkylated benzidines is primarily localized on the biphenyl framework with substantial contributions from the nitrogen lone pairs. The presence of four electron-donating ethyl groups on the nitrogen atoms increases the energy of the HOMO, thereby facilitating electron transfer to an appropriate acceptor.
The kinetics of these electron transfer reactions can often be described by Marcus theory, which relates the rate of electron transfer to the free energy of reaction and a reorganization energy term. For tetra-alkylated benzidines, the reorganization energy for electron transfer is relatively low, which facilitates rapid ET. Studies on the closely related N,N,N',N'-tetramethylbenzidine (TMB) show it acts as a better electron relay than unsubstituted benzidine, a property attributed to its lower reorganization energy which leads to faster electron transfer. researchgate.net This principle is expected to hold for the tetraethyl derivative, with potential minor variations due to the different steric and electronic properties of ethyl versus methyl groups.
Electrochemical Behavior and Oxidation-Reduction Potentials
The electrochemical behavior of Benzidine, N,N,N',N'-tetraethyl- is characterized by sequential oxidation processes. As an electron-rich aromatic amine, it can be readily oxidized at an electrode surface. The oxidation typically proceeds in two discrete one-electron steps, leading to the formation of a stable radical cation and subsequently a dication.
Step 1: Formation of the Radical Cation (C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂ ⇌ [(C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂]•⁺ + e⁻
Step 2: Formation of the Dication [(C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂]•⁺ ⇌ [(C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂]²⁺ + e⁻
| Compound | First Oxidation Potential (E'°) (V vs. Ag/AgCl) | Key Structural Feature |
|---|---|---|
| Benzidine | ~0.83 | Unsubstituted Amine Groups |
| N,N,N',N'-Tetramethylbenzidine (TMB) | ~0.2 - 0.3 | Four N-Methyl Groups |
| N,N,N',N'-Tetraethylbenzidine | Anticipated to be similar to or slightly lower than TMB | Four N-Ethyl Groups |
Note: Values are illustrative and can vary based on solvent and experimental conditions. The potential for the tetraethyl derivative is an educated prediction based on electronic effects.
The ethyl groups in Benzidine, N,N,N',N'-tetraethyl- are slightly more electron-donating than methyl groups, which would theoretically lead to a slightly lower oxidation potential compared to TMB. However, steric factors from the bulkier ethyl groups could also influence the planarity of the molecule and its interaction with the electrode surface, potentially complicating direct comparisons.
Reactivity Profiles with Electrophilic and Nucleophilic Species
The reactivity of Benzidine, N,N,N',N'-tetraethyl- is dominated by the nucleophilic character of its nitrogen atoms and the electron-rich biphenyl ring.
Reactivity with Electrophiles: The lone pairs of electrons on the nitrogen atoms make them primary sites for attack by electrophiles. However, the four ethyl groups provide significant steric hindrance, which can impede the approach of bulky electrophiles to the nitrogen centers. The aromatic rings, activated by the powerful electron-donating dialkylamino groups, are also susceptible to electrophilic aromatic substitution. The directing effect of the -N(C₂H₅)₂ groups would favor substitution at the ortho positions.
Common reactions with electrophiles include:
Oxidation: As discussed in the electrochemical section, the compound is readily oxidized by chemical oxidizing agents (e.g., peroxides, metal salts like Ce⁴⁺) to form the radical cation and dication. researchgate.net This is a reaction with an electrophilic oxidant.
N-Oxidation: Reaction with strong oxidants like peroxy acids (e.g., mCPBA) can lead to the formation of an N-oxide, although this may be less favorable than ring oxidation or electron transfer, depending on the conditions. chemrxiv.org
Reaction with Lewis Acids: The nitrogen atoms can coordinate to Lewis acids. This interaction can modulate the electronic properties and subsequent reactivity of the molecule. chemrxiv.org
Reactivity with Nucleophiles: In its neutral state, Benzidine, N,N,N',N'-tetraethyl- is not reactive towards nucleophiles. However, its oxidized forms, the radical cation and especially the dication, are highly electrophilic and will react readily with nucleophiles. For instance, the dication can be attacked by nucleophiles such as water or other solvents, leading to decomposition products. The general inertness of amines towards nucleophiles and high reactivity towards electrophiles is a foundational concept in organic chemistry. nih.gov
Photochemical Transformation Pathways and Photostability
Aromatic amines like Benzidine, N,N,N',N'-tetraethyl- exhibit significant photochemical activity. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state. From this excited state, several transformation pathways are possible.
A primary photochemical process for tetra-alkylated benzidines is photoionization, where the excited molecule ejects an electron to form the corresponding radical cation. researchgate.net This process is often facilitated in polar solvents which can stabilize the resulting charged species.
(C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂ + hν → [(C₂H₅)₂N-C₆H₄-C₆H₄-N(C₂H₅)₂]•⁺ + e⁻(solvated)
The photostability of the compound is therefore limited, particularly in the presence of UV radiation and electron-accepting species. The formed radical cation is itself photoactive and can undergo further reactions. In the absence of trapping agents, the ejected electron can recombine with the radical cation, leading to fluorescence or a return to the ground state via non-radiative decay. The presence of electron acceptors can enhance the yield of the photoproduced radical cation by preventing this back electron transfer. researchgate.net
Thermal Degradation Mechanisms and Kinetic Studies
Benzidine, N,N,N',N'-tetraethyl- is a stable solid at room temperature, but it will decompose at elevated temperatures. The thermal degradation can be studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The expected degradation mechanism would involve a multi-step process.
Initial Decomposition: The C-N bonds linking the ethyl groups to the nitrogen atoms are likely the weakest bonds and would be the first to break, leading to the loss of ethyl radicals or ethene through an elimination pathway.
Core Fragmentation: Following the loss of the alkyl groups, the remaining biphenylamine structure would undergo further fragmentation at higher temperatures, eventually leading to the breakdown of the aromatic rings and the formation of a carbonaceous char.
Kinetic analysis of TGA data, using methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, allows for the determination of key kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). mdpi.comvu.edu.au These parameters quantify the thermal stability and provide insights into the decomposition mechanism.
| Compound Type | Decomposition Range (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Model Example |
|---|---|---|---|
| Pharmaceutical Pollutant (CIP) | 280 - 550 | 58.09 | KAS Model |
| Amide Additive (EBS) | 246 - 450 | 78 - 88 | Kissinger Method |
| Benzidine, N,N,N',N'-tetraethyl- | Expected > 200 | Not Determined | - |
Note: This table shows examples of data obtained for other complex organic molecules to illustrate the type of results from kinetic studies. mdpi.comresearchgate.net The thermal stability of Benzidine, N,N,N',N'-tetraethyl- would need to be determined experimentally.
Mechanistic Investigations of Radical Formation and Quenching
The formation of the Benzidine, N,N,N',N'-tetraethyl- radical cation is a central feature of its chemistry. It can be generated through chemical oxidation, electrochemical oxidation, or photoionization. researchgate.net Electron Spin Resonance (ESR) spectroscopy is the definitive technique for studying these radical species. The ESR spectrum provides information about the electronic structure of the radical, including the delocalization of the unpaired electron over the biphenyl framework and its interaction with the nitrogen and hydrogen nuclei.
For the analogous TMB radical cation, ESR studies have determined the hyperfine coupling constants, confirming that the unpaired electron is delocalized across the entire molecule, with significant density on the nitrogen atoms and the methyl protons. researchgate.net A similar pattern of delocalization would be expected for the tetraethyl derivative's radical cation, though the specific hyperfine coupling constants would differ due to the presence of ethyl groups instead of methyl groups.
The quenching of the radical cation can occur through several pathways:
Electron Transfer: The radical cation can be quenched by reacting with a reducing agent (a chemical quencher), which donates an electron to regenerate the neutral parent molecule. researchgate.net
Nucleophilic Attack: As an electrophilic species, the radical cation can be quenched by irreversible reaction with nucleophiles.
Dimerization/Polymerization: Radical cations can sometimes react with neutral parent molecules or with each other, leading to the formation of dimeric or polymeric products, especially at higher concentrations.
Interactions with Metal Ions and Complexation Chemistry
The nitrogen atoms in Benzidine, N,N,N',N'-tetraethyl- possess lone pairs of electrons, making them potential ligands for coordination with metal ions. The molecule can act as a bidentate or bridging ligand, coordinating to one or two metal centers through its nitrogen atoms.
However, the significant steric bulk of the four ethyl groups would strongly influence its coordination chemistry. This steric hindrance may prevent the formation of stable chelate complexes with a single metal ion, which would require the two nitrogen centers to approach each other closely. It is more likely to act as a bridging ligand, connecting two different metal centers, or as a monodentate ligand if the steric hindrance is too great.
The interaction with a metal ion, a Lewis acid, would withdraw electron density from the aromatic system. This coordination would have several effects:
It would make the molecule more difficult to oxidize, increasing its oxidation potential.
It could alter the photochemical properties, potentially opening new deactivation pathways or influencing the efficiency of photoionization.
The coordination geometry would depend on the preference of the specific metal ion (e.g., tetrahedral, square planar, octahedral) and the steric constraints imposed by the ligand. nih.govresearchgate.net
The study of such complexes would involve techniques like UV-Vis and NMR spectroscopy to probe the electronic changes upon coordination, and X-ray crystallography to determine the precise binding mode and structure.
Theoretical and Computational Studies of Benzidine, N,n,n ,n Tetraethyl
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. For Benzidine (B372746), N,N,N',N'-tetraethyl-, these calculations focus on its biphenyl (B1667301) core and the influence of the four ethyl groups attached to the nitrogen atoms.
The electronic structure is characterized by significant conjugation across the biphenyl framework. The N,N-diethylamino groups act as strong electron-donating substituents, pushing electron density into the aromatic rings. This donation raises the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to oxidation. For the closely related compound N,N,N',N'-tetramethylbenzidine (TMB), quantum chemical calculations have placed the HOMO energy level at approximately -4.8 eV, indicating substantial electron-donating capability. It is expected that the tetraethyl derivative would exhibit an even stronger donating effect due to the greater inductive effect of ethyl groups compared to methyl groups.
Upon one-electron oxidation, the molecule forms a stable radical cation. Theoretical studies on the TMB radical cation, using methods like Density Functional Theory (DFT), have been crucial in interpreting its vibrational and electronic spectra. researchgate.net Electron Paramagnetic Resonance (EPR) studies of the TMB radical cation confirm that the primary hyperfine coupling is with the protons on the alkyl groups attached to the nitrogen atoms. osti.gov For Benzidine, N,N,N',N'-tetraethyl-, this implies that the interaction of the unpaired electron would be predominantly with the eight methylene (B1212753) protons of the ethyl groups.
Table 1: Calculated Electronic Properties of a Benzidine Derivative (TMB) as a Model This table presents data for N,N,N',N'-tetramethylbenzidine (TMB) as a reference point for understanding the electronic properties of the tetraethyl analogue.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -4.8 eV | Indicates strong electron-donating ability and susceptibility to oxidation. |
| Molecular Geometry | Near-planar biphenyl core | Facilitates extensive π-electron delocalization across the molecule. |
| Nitrogen Hybridization | sp² | Confirms the participation of nitrogen lone pairs in the extended π-system. |
Molecular Dynamics Simulations of Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations are employed to model the physical movements of atoms and molecules over time, providing a detailed picture of conformational landscapes and molecular flexibility. For Benzidine, N,N,N',N'-tetraethyl-, MD simulations can illuminate several key dynamic behaviors.
This dynamic behavior is crucial for understanding how the molecule interacts with its environment, binds to other molecules, and packs in the solid state.
Density Functional Theory (DFT) Applications in Reactivity Prediction and Transition State Analysis
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. It offers a balance of accuracy and computational cost, making it suitable for studying complex systems. scirp.org For Benzidine, N,N,N',N'-tetraethyl-, DFT is instrumental in predicting its reactivity, particularly in redox reactions, and in analyzing the transition states of its chemical transformations. nih.gov
DFT calculations can determine a range of reactivity descriptors. These include ionization potential, electron affinity, chemical hardness, and the electrophilicity index, which together provide a quantitative measure of the molecule's tendency to donate or accept electrons. nih.gov For example, the oxidation of benzidine derivatives to form radical cations and dications is a key aspect of their chemistry. researchgate.net DFT can model this process, calculating the oxidation potentials and elucidating the structural changes that occur upon electron removal.
Furthermore, DFT is used to map reaction pathways and identify transition state structures. researchgate.net By calculating the energy of the transition state, chemists can determine the activation energy of a reaction, which is critical for predicting reaction rates. For instance, in an oxidation reaction, DFT can model the approach of an oxidizing agent and the transfer of an electron, pinpointing the highest-energy point along the reaction coordinate. researchgate.net The accuracy of these predictions can be benchmarked against experimental data, such as kinetic parameters obtained from stopped-flow spectrophotometry. researchgate.net
Table 2: Representative DFT-Calculated Reactivity Descriptors This table shows a hypothetical set of reactivity descriptors for a molecule like Benzidine, N,N,N',N'-tetraethyl-, as would be calculated using DFT methods.
| Descriptor | Definition | Predicted Implication for Reactivity |
|---|---|---|
| Ionization Potential (IP) | Energy required to remove an electron. | A low IP suggests the molecule is easily oxidized. |
| Electron Affinity (EA) | Energy released when an electron is added. | A low EA indicates the molecule is a poor electron acceptor. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A low hardness value (softness) correlates with high reactivity. nih.gov |
| Electrophilicity Index (ω) | A measure of electrophilic power. | A low value indicates nucleophilic character, consistent with an electron-rich molecule. |
Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities
The way molecules interact with each other governs the formation of larger, ordered structures. Computational modeling is essential for understanding the non-covalent interactions that drive the self-assembly of Benzidine, N,N,N',N'-tetraethyl-. osti.govljmu.ac.uk These interactions include van der Waals forces, electrostatic interactions, and particularly π-π stacking. nih.gov
The near-planar biphenyl core of the molecule is ideal for π-π stacking, where the electron-rich aromatic rings of adjacent molecules align face-to-face or face-to-edge. Computational models can quantify the strength of these interactions and predict the preferred geometric arrangement. nih.gov By using molecular dynamics or Monte Carlo simulations, researchers can model the aggregation of many molecules from a disordered state to observe the spontaneous formation of ordered assemblies. aiche.org
These simulations help predict whether the molecules will form one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional crystalline structures. ljmu.ac.uk Understanding these self-assembly propensities is key to designing materials with specific electronic or optical properties, as the arrangement of molecules in the solid state heavily influences these characteristics. The thermodynamic signatures of these interactions, such as changes in enthalpy (ΔH) and entropy (ΔS), can distinguish between the dominant forces at play; for instance, a negative ΔH and ΔS often point to the role of hydrogen bonds and van der Waals forces. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Spectroscopic Property Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Analysis of these orbitals is a cornerstone of computational chemistry for predicting reactivity and spectroscopic properties. nih.gov
For Benzidine, N,N,N',N'-tetraethyl-, the HOMO is expected to be localized primarily on the electron-rich biphenyl system and the nitrogen atoms, while the LUMO is distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net The electron-donating diethylamino groups raise the HOMO energy, leading to a smaller gap and making the molecule more reactive, particularly towards electrophiles and oxidation. duke.edu
FMO analysis is also directly linked to spectroscopic properties. The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic transition, which can be observed in UV-Visible absorption spectroscopy. rsc.org More advanced computational methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS), can predict the entire absorption spectrum with reasonable accuracy. researchgate.net These calculations help assign specific absorption bands to particular electronic transitions within the molecule, providing a detailed interpretation of experimental spectra.
Table 3: Predicted Frontier Molecular Orbital Properties and Their Implications This table provides representative values and interpretations based on data from related benzidine compounds.
| Parameter | Predicted Value / Location | Interpretation |
|---|---|---|
| HOMO Energy | High (e.g., -4.7 to -4.9 eV) | Molecule is a good electron donor. |
| LUMO Energy | Low (e.g., -1.0 to -1.5 eV) | Molecule is a relatively poor electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Small (e.g., 3.2 to 3.9 eV) | Indicates high reactivity and corresponds to the lowest energy UV-Vis absorption. nih.gov |
| HOMO Distribution | Delocalized over biphenyl rings and nitrogen atoms. | This is the site of oxidation (electron removal). nih.gov |
| LUMO Distribution | Delocalized over the biphenyl rings. | This is the site of reduction (electron addition). nih.gov |
In Silico Design of Novel Benzidine Derivatives with Modified Reactivity
One of the most powerful applications of computational chemistry is the in silico design of new molecules with tailored properties, which can guide and accelerate experimental synthesis. nih.gov Starting with the Benzidine, N,N,N',N'-tetraethyl- scaffold, computational methods can be used to predict how structural modifications will affect its reactivity, electronic properties, and self-assembly behavior.
The design process involves creating a virtual library of derivatives by adding different functional groups to the parent molecule. For example, electron-withdrawing groups (like -NO₂, -CN) or electron-donating groups (like -OCH₃, -OH) could be substituted onto the phenyl rings. DFT and FMO analyses would then be performed on each virtual derivative to predict the resulting changes. mdpi.commdpi.com Electron-withdrawing groups would be expected to lower the HOMO energy level, increase the HOMO-LUMO gap, and make the molecule more resistant to oxidation. Conversely, additional electron-donating groups would raise the HOMO energy, decrease the gap, and enhance its reducing power. rsc.org
This predictive power allows chemists to screen hundreds of potential candidates computationally, identifying those with the most promising properties for a specific application—be it as a redox indicator, a component in an organic electronic device, or a building block for a supramolecular assembly. rsc.org This targeted approach saves significant time and resources compared to a purely experimental trial-and-error process. researchgate.net
Table 4: In Silico Design Strategy for Modified Benzidine Derivatives This table outlines a hypothetical design strategy for creating novel derivatives with tuned properties.
| Modification Strategy | Example Substituent (on phenyl rings) | Predicted Effect on HOMO/LUMO | Predicted Change in Reactivity |
|---|---|---|---|
| Add Electron-Withdrawing Group | Nitro (-NO₂) | Lowers both HOMO and LUMO energies; increases gap. | Decreased susceptibility to oxidation; increased stability. |
| Add Electron-Donating Group | Methoxy (-OCH₃) | Raises both HOMO and LUMO energies; decreases gap. | Increased susceptibility to oxidation; enhanced reducing power. |
| Increase Steric Hindrance | tert-Butyl (-C(CH₃)₃) | May twist the biphenyl rings, reducing conjugation and affecting orbital energies. | May hinder intermolecular interactions like π-π stacking. |
| Introduce H-Bonding Sites | Hydroxyl (-OH) | Minimal electronic effect but introduces new intermolecular forces. | Alters self-assembly behavior, potentially favoring hydrogen-bonded networks. |
Environmental Fate and Transformation Pathways of Benzidine, N,n,n ,n Tetraethyl
Abiotic Degradation Mechanisms in Various Environmental Compartments (e.g., hydrolysis, photolysis)
Limited direct data exists for the abiotic degradation of Benzidine (B372746), N,N,N',N'-tetraethyl-. However, insights can be drawn from studies on benzidine and other aromatic amines.
Hydrolysis: Benzidine itself is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9) due to the stability of the aromatic amine structure. The N-ethyl groups in Benzidine, N,N,N',N'-tetraethyl- are also chemically stable and unlikely to hydrolyze. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.
Photolysis: Aromatic amines can undergo photolysis, or degradation by light. Studies on benzidine have shown that it can be degraded by photochemically produced hydroxyl radicals in the atmosphere, with an estimated half-life ranging from 0.3 to 3.2 hours. In sunlit surface waters, benzidine may also undergo photolysis. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances. For Benzidine, N,N,N',N'-tetraethyl-, it is anticipated that it would also be susceptible to photodegradation, potentially at a different rate than benzidine due to the electronic effects of the ethyl groups.
Bioremediation Potential and Microbial Transformation Studies in Aquatic and Terrestrial Systems
There is a lack of specific studies on the bioremediation or microbial transformation of Benzidine, N,N,N',N'-tetraethyl-. However, the biodegradation of benzidine has been investigated.
Benzidine can be degraded by microorganisms, although the rates can be slow and dependent on environmental conditions. Aerobic degradation of benzidine has been observed, with estimated half-lives ranging from 48 to 192 hours in some studies. epa.gov The degradation pathways can involve oxidation of the aromatic rings. The presence of N-alkyl groups, such as the ethyl groups in Benzidine, N,N,N',N'-tetraethyl-, can affect the rate and pathway of microbial degradation. In some cases, N-alkylation can hinder biodegradation due to steric hindrance or altered electronic properties of the molecule.
Anaerobic biodegradation of aromatic amines is also possible, often involving reductive transformations. researchgate.net For instance, nitroaromatic and azo compounds can be reduced to aromatic amines under anaerobic conditions. researchgate.net While not directly applicable to Benzidine, N,N,N',N'-tetraethyl-, it highlights the potential for microbial transformations of aromatic amines in various environments. The bioremediation potential of this specific compound remains an area for future research.
Sorption and Desorption Characteristics in Soil and Sediment Matrices
The sorption and desorption behavior of a chemical in soil and sediment are critical in determining its mobility and bioavailability. For Benzidine, N,N,N',N'-tetraethyl-, specific sorption data is unavailable. However, extensive research on benzidine provides a strong basis for inferring its likely behavior.
Benzidine is known to sorb strongly to soil and sediment, a process significantly influenced by soil pH and organic matter content. epa.gov At lower pH values, the amine groups of benzidine become protonated, leading to strong electrostatic interactions with negatively charged soil particles (cation exchange). Sorption is also correlated with the surface area of the soil or sediment. epa.gov
The N-ethyl groups in Benzidine, N,N,N',N'-tetraethyl- are expected to increase its hydrophobicity (lipophilicity) compared to benzidine. This increased hydrophobicity would likely lead to a greater tendency for partitioning into the organic matter fraction of soils and sediments. Therefore, it is anticipated that Benzidine, N,N,N',N'-tetraethyl- will exhibit strong sorption to soil and sediment, potentially even stronger than benzidine in soils with high organic matter content. The desorption of benzidine from sediments has been shown to be a slow process, suggesting that once sorbed, it is not readily released back into the water column. A similar behavior would be expected for its tetraethyl derivative.
Table 1: Inferred Sorption Behavior of Benzidine, N,N,N',N'-tetraethyl- Based on Analogue Data
| Parameter | Expected Behavior for Benzidine, N,N,N',N'-tetraethyl- | Rationale based on Benzidine Data |
| Sorption to Soil/Sediment | High | Benzidine exhibits strong sorption, and the ethyl groups are expected to increase hydrophobicity, enhancing partitioning to organic matter. |
| Influence of pH | Significant | At lower pH, protonation of amine groups will lead to strong cation exchange, similar to benzidine. |
| Influence of Organic Matter | High | Increased hydrophobicity suggests strong partitioning to soil and sediment organic matter. |
| Desorption Potential | Low | Benzidine shows slow desorption, indicating strong binding to soil/sediment matrices. |
Volatilization and Atmospheric Dispersion Modeling
The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. Specific data for Benzidine, N,N,N',N'-tetraethyl- are not available. However, benzidine has a low vapor pressure, suggesting that it is not highly volatile.
The addition of four ethyl groups to the benzidine structure will increase its molecular weight, which generally leads to a decrease in vapor pressure and thus a lower tendency to volatilize. Therefore, Benzidine, N,N,N',N'-tetraethyl- is expected to have a low volatilization potential from water and soil surfaces.
Should volatilization occur, atmospheric dispersion models could be used to predict its transport and fate in the atmosphere. These models consider factors such as emission rates, meteorological conditions (wind speed and direction, atmospheric stability), and chemical transformation rates (e.g., photolysis). researchgate.net For a semi-volatile organic compound, these models can simulate its partitioning between the gas and particulate phases and its subsequent deposition. nih.gov Given the expected low volatility, long-range atmospheric transport of Benzidine, N,N,N',N'-tetraethyl- is likely to be limited.
Environmental Distribution and Partitioning Behavior
Based on its inferred physicochemical properties, Benzidine, N,N,N',N'-tetraethyl- is expected to partition predominantly to soil and sediment in the environment. Its anticipated low water solubility and high hydrophobicity (inferred from the N-ethyl groups) would drive it out of the aqueous phase and into solid matrices.
In aquatic systems, the compound would likely be found associated with suspended solids and bottom sediments. In terrestrial environments, it would be expected to be relatively immobile in the soil profile due to strong sorption, with limited potential for leaching into groundwater.
Table 2: Inferred Environmental Partitioning of Benzidine, N,N,N',N'-tetraethyl-
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
| Water | Low | Expected low water solubility and high sorption to solids. |
| Soil/Sediment | High | Strong sorption due to hydrophobicity and potential cation exchange. |
| Air | Low | Expected low vapor pressure, limiting volatilization. |
| Biota | Moderate to High | Increased lipophilicity suggests a potential for bioaccumulation in organisms. |
Modeling of Environmental Transport and Persistence
For Benzidine, N,N,N',N'-tetraethyl-, the lack of specific input data (e.g., degradation rates, partition coefficients) makes accurate modeling challenging. However, based on the behavior of analogous compounds, a qualitative assessment can be made. The strong sorption to soil and sediment would limit its mobility in these compartments. Its expected low volatility would reduce its potential for long-range atmospheric transport. nih.gov
Advanced Analytical Methodologies for Benzidine, N,n,n ,n Tetraethyl
Chromatographic Separation Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a substance, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of benzidine (B372746) derivatives due to their relatively low volatility. For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. A C18 column is a common choice for the stationary phase, offering effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net Isocratic elution maintains a constant mobile phase composition, while gradient elution, where the solvent composition is varied over time, is used for more complex samples containing impurities with a wide range of polarities. mdpi.com Detection is commonly achieved using a UV-Vis detector, as the aromatic structure of benzidine derivatives provides strong chromophores. researchgate.net For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy. Commercial standards for related compounds are available with purities of ≥95% as determined by HPLC. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): While benzidine and its derivatives can be prone to oxidative losses and exhibit poor chromatographic properties at high temperatures, GC-MS remains a powerful technique, particularly for identifying volatile impurities. nih.gov The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. rsc.orghmdb.ca For non-volatile or thermally labile compounds, derivatization is often employed to increase volatility and improve chromatographic performance. nih.gov
Supercritical Fluid Chromatography (SFC): SFC presents a superior alternative to both HPLC and GC for certain applications. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers advantages in terms of speed, reduced organic solvent consumption, and efficiency. nih.gov A sensitive and reproducible SFC method has been developed for the analysis of benzidine and its acetylated metabolites in plasma. nih.gov This method employed a Nucleosil-RP-C18 column with a methanol-modified supercritical CO2 mobile phase and UV-Vis detection, achieving a limit of quantification in the sub-nanogram per milliliter range. nih.gov
Table 1: Illustrative Chromatographic Conditions for Benzidine-type Compounds Note: These conditions are based on methods for benzidine and its metabolites and would require optimization for Benzidine, N,N,N',N'-tetraethyl-.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Reference |
| RP-HPLC | Inertsil C18 (150 x 4.6mm, 5µm) | Phosphate buffer:Acetonitrile (40:60 v/v) | UV at 284 nm | researchgate.net |
| SFC | Nucleosil-RP-C18 (250 x 4.6 mm, 10 µm) | 7.4% Methanol-modified supercritical CO2 | UV at 280 nm | nih.gov |
| GC-MS | Fused-silica capillary with polar silicone | Helium (carrier gas) | Mass Spectrometry (EI) | nih.gov |
High-Resolution Mass Spectrometric Approaches for Structural Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive structural confirmation of a compound and the identification of its metabolites. Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FTICR) provide exceptional mass accuracy, typically below 5 ppm. nih.gov This allows for the determination of a unique molecular formula from an exact mass measurement. nih.gov
For structural confirmation, the compound is ionized (e.g., by electrospray ionization - ESI) and its intact molecular ion is measured with high accuracy. massbank.eumassbank.eu Subsequently, tandem mass spectrometry (MS/MS) is performed. In this process, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. massbank.eu The fragmentation pattern provides detailed structural information, confirming the connectivity of atoms within the molecule.
In metabolite identification, a biological sample (e.g., plasma, urine) is analyzed, and the HRMS data is searched for masses corresponding to predicted metabolic transformations (e.g., oxidation, dealkylation, conjugation) of the parent drug. nih.gov The combination of accurate mass measurement and characteristic fragmentation patterns allows for the confident identification of novel metabolites in complex biological mixtures. nih.govcnr.it
Table 2: Example High-Resolution MS/MS Data for Benzidine ([M+H]+) Note: This data is for the parent compound Benzidine and serves to illustrate the type of information obtained from HRMS analysis.
| Instrument Type | Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Interpretation | Reference |
| LC-ESI-QTOF | 185.10 | 30 eV | 182.09, 104.04, 92.06 | Loss of NH3, cleavage of biphenyl (B1667301) bond | massbank.eu |
| LC-ESI-ITFT | 185.10 | 90% (nominal) | 167.08, 152.07 | Loss of amine groups and fragmentation of rings | massbank.eu |
Advanced Spectroscopic Characterization Methodologies (e.g., NMR, FTIR, UV-Vis, Raman, Fluorescence)
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing a wealth of structural and electronic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.org For Benzidine, N,N,N',N'-tetraethyl-, ¹H NMR would show characteristic signals for the ethyl groups (triplets and quartets) and the aromatic protons on the biphenyl core. researchgate.net 2D NMR techniques like COSY and HSQC can further establish correlations between protons and carbons to confirm the complete structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a benzidine derivative would exhibit characteristic absorption bands for C-H stretching in the aromatic rings and alkyl groups, aromatic C=C stretching, and C-N stretching vibrations. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl core in benzidine derivatives gives rise to strong absorption bands in the UV region. The position of the absorption maximum (λmax) is sensitive to the substituents on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and provides information about molecular vibrations. Time-resolved resonance Raman spectroscopy has been used to characterize the radical cation species of TMB formed upon oxidation, showing intense bands corresponding to the symmetric stretching modes of the biphenyl framework.
Fluorescence Spectroscopy: The fluorescence properties of N,N,N',N'-tetramethylbenzidine have been characterized, revealing a significant quantum yield and a measurable fluorescence lifetime. These properties are tied to the molecule's electronic structure and can be used for sensitive detection.
Table 3: Illustrative Spectroscopic Data for N,N,N',N'-tetramethylbenzidine (TMB) Note: This data is for the tetramethyl analogue and provides an example of expected spectroscopic features.
| Technique | Parameter | Observed Value/Range | Interpretation | Reference |
| UV-Vis | λmax in ethanol (B145695) | ~360 nm | π-π* transition of the substituted biphenyl chromophore | |
| Fluorescence | Quantum Yield (in ethanol) | 0.52 | Efficiency of the fluorescence process | |
| Fluorescence | Lifetime (in ethanol) | 9.92 ns | Duration of the excited state | |
| FTIR | Key Vibrations | C-H stretch, Aromatic C=C stretch, C-N stretch | Presence of methyl, aromatic, and amine groups | |
| ¹H NMR | Chemical Shifts (δ) | Signals for methyl protons and aromatic protons | Confirmation of TMB structure | chemicalbook.com |
Electrochemical Sensing and Biosensing Strategies for Trace Detection
Electrochemical methods offer highly sensitive and often portable solutions for the detection of electroactive species like benzidine derivatives. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be used to study the oxidation-reduction behavior of the target analyte. The oxidation of the tertiary amine groups in Benzidine, N,N,N',N'-tetraethyl- would produce a measurable electrical signal (current or potential) that is proportional to its concentration.
Biosensors couple a biological recognition element (like an enzyme or antibody) with a transducer to generate a signal. For example, the enzyme horseradish peroxidase (HRP) is known to oxidize TMB in the presence of hydrogen peroxide to produce a colored product, a reaction widely used in ELISAs. A similar principle could be applied to develop a biosensor for Benzidine, N,N,N',N'-tetraethyl-, where the enzymatic reaction product is detected electrochemically, enabling highly specific and sensitive trace detection.
Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. The most powerful of these is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This approach is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids. nih.govnih.gov An LC-MS/MS method would first separate the parent compound from its metabolites and other matrix components chromatographically. The eluent is then introduced into the mass spectrometer, where specific precursor-to-product ion transitions can be monitored for both the parent compound and its metabolites, providing exceptional selectivity and quantitative accuracy. This is particularly valuable for metabolite profiling, where multiple related compounds may be present at low concentrations. nih.gov
Development of Calibration Standards and Quality Control Protocols
Reliable analytical measurements are underpinned by robust quality control and the use of well-characterized calibration standards.
Calibration Standards: The development of a quantitative assay requires a primary calibration standard of known purity and concentration. Ideally, this would be a Certified Reference Material (CRM) from a recognized body like NIST. cmscientifica.com.br These standards are used to prepare a series of solutions of known concentration (a calibration curve) that bracket the expected concentration range of the unknown samples. nelac-institute.org The instrument response for the standards is plotted against their concentration to generate a calibration model (e.g., linear regression). nelac-institute.org
Quality Control Protocols: To ensure the validity of analytical results, strict quality control protocols are essential. These include:
Method Validation: The analytical method must be validated for several parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Linearity: Assessed by the correlation coefficient (r²) or relative standard error (RSE) of the calibration curve. nelac-institute.org
Accuracy: Determined by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. researchgate.netresearchgate.net
Precision: Measured as the relative standard deviation (RSD) of replicate measurements.
LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified, respectively. nih.gov
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are typically analyzed alongside unknown samples in each analytical run to monitor the method's performance and ensure the results are reliable. nelac-institute.org
Applications in Advanced Materials Science and Engineering
Integration into Polymer and Macromolecular Architectures as Monomers or Cross-linking Agents
While the bifunctional nature of benzidine (B372746) and its derivatives suggests potential utility as monomers for polymerization or as agents for cross-linking polymer chains, specific research detailing the integration of N,N,N',N'-tetraethyl-benzidine into macromolecular architectures is not widely documented in publicly available scientific literature. The study of related compounds, such as N,N,N',N'-tetraphenylbenzidine, in the formation of hyper-crosslinked polymers for applications like iodine adsorption and fluorescence sensing, indicates the potential of this class of molecules. nih.govresearchgate.net However, direct application or detailed studies of the tetraethyl variant for these purposes remain a niche area.
Role in Organic Electronic Materials Development (e.g., Hole-Transporting Layers, Organic Semiconductors)
In the field of organic electronics, derivatives of benzidine, particularly N,N,N',N'-tetraphenylbenzidine (TPB), are well-regarded for their hole-transporting properties and are used in devices like perovskite solar cells. documentsdelivered.comnih.gov These materials facilitate the efficient movement of positive charge carriers (holes), a critical function in many organic semiconductor devices. researchgate.netresearchgate.net Despite the structural similarities, specific research and documented applications of N,N,N',N'-tetraethyl-benzidine as a primary component in hole-transporting layers or as a distinct organic semiconductor are limited. The focus in the literature has predominantly been on derivatives with different N-substituents, such as phenyl or naphthyl groups, to optimize performance in these electronic applications. hongjinchem.com
Precursor for Functional Dyes and Pigments: Chemical Design and Structure-Property Relationships
The general structure of benzidine derivatives, featuring two amino groups, allows them to act as a diazo component in the synthesis of azo dyes. This process typically involves diazotization of the amino groups followed by coupling with various aromatic compounds to produce a wide range of colors. While this is a common strategy for creating functional dyes from diamines, specific examples of N,N,N',N'-tetraethyl-benzidine being used as a precursor for the synthesis of dyes and pigments, along with detailed studies on the chemical design and structure-property relationships of such products, are not extensively reported in current research.
Contributions to Supramolecular Assembly and Self-Organization in Nanostructured Materials
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.govbeilstein-journals.org The self-assembly of functional molecules is a key strategy for creating nanostructured materials for electronics and biotechnology. nih.gov While derivatives like tetraphenylbenzidine have been successfully used to create self-assembled monolayers (SAMs) for improving the performance of solar cells, there is a lack of specific studies focusing on the supramolecular assembly and self-organization of N,N,N',N'-tetraethyl-benzidine in the formation of nanostructured materials. rsc.org
Utilization in Chemical Sensors and Chemodosimeters: Principles of Detection and Sensing Mechanisms
The redox activity and potential for colorimetric changes upon oxidation make benzidine derivatives attractive for use in chemical sensing. The closely related compound, N,N,N',N'-tetramethylbenzidine (TMB), is widely used as a chromogenic substrate in biochemical assays, such as ELISA, where its oxidation results in a measurable color change. This principle is also applied in environmental monitoring for detecting substances like chlorine. However, dedicated research on the application of N,N,N',N'-tetraethyl-benzidine in the development of chemical sensors or chemodosimeters, including the specific principles of detection and sensing mechanisms, is not prominently featured in the scientific literature.
Exploration in Redox-Active Materials for Energy Storage Applications
A significant and well-documented application of N,N,N',N'-tetraethyl-benzidine (abbreviated as TEB) is in the field of energy storage, specifically as a catholyte material in aqueous organic flow batteries (AOFBs). nih.govresearchgate.net The development of water-soluble, high-potential redox-active molecules is crucial for enhancing the energy density of these batteries. nih.gov
Molecular engineering of benzidine derivatives has been identified as a promising route to create catholytes with tunable redox potentials. nih.govresearchgate.net Within a series of N-substituted benzidine analogues, N,N,N',N'-tetraethyl-benzidine demonstrates a combination of high redox potential and good solubility. nih.govresearchgate.netbohrium.com Theoretical calculations have shown that the redox potentials of these compounds in an acidic medium are governed by their electronic structure and alkalinity. nih.govresearchgate.net
In performance studies, an aqueous organic flow battery pairing a 1.0 M N,N,N',N'-tetraethyl-benzidine catholyte with an H₄[Si(W₃O₁₀)₄] anolyte achieved a stable discharge capacity of 41.8 Ah L⁻¹. nih.govresearchgate.net This system exhibited excellent stability, with a discharge capacity retention of 99.4% per cycle over 1200 cycles, and maintained a high coulombic efficiency of approximately 100% during this extended cycling. nih.govresearchgate.netbohrium.com These findings underscore the potential of N,N,N',N'-tetraethyl-benzidine as a robust and efficient redox-active material for next-generation energy storage systems. nih.gov
Data Table: Performance of N,N,N',N'-tetraethyl-benzidine (TEB) in an Aqueous Organic Flow Battery nih.govresearchgate.netbohrium.com
| Parameter | Value | Conditions |
| Redox Potential | 0.82 V vs. SHE | In 3.0 M H₂SO₄ |
| Solubility | 1.1 M | In 3.0 M H₂SO₄ |
| Discharge Capacity | 41.8 Ah L⁻¹ | 1.0 M TEB Catholyte |
| Coulombic Efficiency | ~100% | Over 1200 cycles |
| Energy Efficiency | 91.2% | 1.0 M TEB Catholyte |
| Capacity Retention | 99.4% per cycle | Over 1200 cycles |
Historical Perspectives and Evolution of Research on Substituted Benzidines
Early Synthetic Expeditions and Structural Confirmations of N-Substituted Benzidines
The genesis of all benzidine (B372746) derivatives lies in the synthesis of benzidine itself. The primary industrial method involves a two-step process starting from nitrobenzene (B124822). First, nitrobenzene is reduced, typically with iron powder, to yield 1,2-diphenylhydrazine. wikipedia.org This intermediate is then subjected to the classic "benzidine rearrangement," an acid-catalyzed reaction that yields 4,4'-benzidine. wikipedia.orgyoutube.com This rearrangement is a cornerstone of aromatic chemistry, though it often produces a mixture of isomers. wikipedia.org
The synthesis of N-substituted derivatives such as N,N,N',N'-tetraethylbenzidine builds upon this foundation. The general approach for N-alkylation of aromatic amines involves reacting the amine with an alkylating agent. wikipedia.org Historically and in the laboratory, this is often achieved using alkyl halides. wikipedia.org For the exhaustive ethylation of benzidine to form N,N,N',N'-tetraethylbenzidine, benzidine would be treated with an excess of an ethyl halide, such as ethyl iodide or ethyl bromide.
More contemporary and atom-efficient methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, utilize alcohols as alkylating agents in the presence of a metal catalyst, typically based on ruthenium or iridium. nih.govjst.go.jporganic-chemistry.org In a hypothetical synthesis of N,N,N',N'-tetraethylbenzidine using this strategy, benzidine would be reacted with ethanol (B145695) in the presence of a suitable catalyst, which promotes the dehydrogenation of the alcohol to an aldehyde in-situ, followed by condensation with the amine and subsequent reduction. nih.gov
The synthesis of the related N,N,N',N'-tetramethylbenzidine (TMB) has been documented through various routes, including the reaction of p-dimethylaminophenyl magnesium bromide with thallous bromide, followed by purification via sublimation to yield the final product. prepchem.com Such specific documented syntheses for fully N-alkylated benzidines provided a confirmed pathway for obtaining these materials for further study.
Paradigm Shifts in Understanding Aromatic Amine Chemistry and Reactivity
The study of benzidines has been central to several paradigm shifts in the understanding of organic chemistry. The benzidine rearrangement itself has been a long-standing mechanistic puzzle, eventually understood to be a rare and elegant chemicalbook.comchemicalbook.com sigmatropic rearrangement. wikipedia.orgic.ac.uk The intramolecular nature of this reaction, confirmed by crossover experiments, challenged early mechanistic theories and deepened the understanding of molecular rearrangements. youtube.com
A significant shift in understanding came with the appreciation of how substituents on the aromatic rings or the nitrogen atoms modulate the molecule's electronic properties and reactivity. The introduction of four electron-donating ethyl groups in N,N,N',N'-tetraethylbenzidine profoundly influences its chemistry compared to the parent benzidine. These alkyl groups increase the electron density on the nitrogen atoms and the biphenyl (B1667301) system, enhancing the nucleophilicity of the amines and making the aromatic rings more susceptible to electrophilic attack.
Furthermore, the reactivity of N-alkylated benzidines as redox-active molecules marked a significant area of research. Like its well-studied methyl analogue TMB, N,N,N',N'-tetraethylbenzidine is expected to undergo facile one-electron oxidation to form a stable, colored radical cation, and a subsequent one-electron oxidation to form a dication. researchgate.net This predictable redox behavior is a direct consequence of the electronic stabilization afforded by the N-alkyl groups and the extended π-system of the biphenyl core. This understanding transformed these molecules from mere dye precursors into functional molecules for a variety of applications.
Impact of Analytical Advancements on Benzidine Derivative Research
The advancement of analytical chemistry has been indispensable to the research of substituted benzidines. Early studies were often limited to product identification through melting points and classical qualitative tests. The advent of modern analytical techniques revolutionized the ability to purify, identify, and characterize these compounds with high fidelity.
Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is crucial for separating complex mixtures from synthesis reactions and for assessing the purity of the final product. sigmaaldrich.com
Mass Spectrometry (MS) allows for the precise determination of the molecular weight of N,N,N',N'-tetraethylbenzidine, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would provide structural information, such as the cleavage of ethyl groups or the biphenyl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive confirmation of the molecular structure. For N,N,N',N'-tetraethylbenzidine, ¹H NMR would show characteristic signals for the aromatic protons on the biphenyl core and the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), with integration values corresponding to the number of protons in each environment. ¹³C NMR would similarly show distinct signals for the different carbon atoms in the molecule.
Infrared (IR) Spectroscopy can identify functional groups, showing characteristic C-N stretching and C-H vibrations of the alkyl and aromatic components.
The table below summarizes the key analytical data expected for N,N,N',N'-tetraethylbenzidine, with comparative data for the well-characterized TMB.
| Property | N,N,N',N'-tetraethylbenzidine | N,N,N',N'-tetramethylbenzidine (TMB) |
| Molecular Formula | C₂₀H₂₈N₂ | C₁₆H₂₀N₂ nih.gov |
| Molar Mass | 296.45 g/mol | 240.34 g/mol nih.gov |
| ¹H NMR (Expected) | Signals for aromatic protons; quartet and triplet for ethyl groups. | Signals for aromatic protons; singlet for methyl groups. chemicalbook.com |
| Mass Spec (m/z) | Expected molecular ion peak at ~296. | Molecular ion peak at ~240. nih.gov |
| Melting Point | Not available in literature. | 193-195 °C sigmaaldrich.comchemicalbook.com |
| Appearance | Not available in literature. | Colorless or solid. prepchem.comchemicalbook.com |
This table is interactive. Click on the headers to explore the data.
Landmark Discoveries and Their Influence on Contemporary Chemical Research
While N,N,N',N'-tetraethylbenzidine itself has not been the subject of a widely cited landmark discovery, its chemical class has been pivotal. The most significant discovery involving N-substituted benzidines is the application of N,N,N',N'-tetramethylbenzidine (TMB) as a superior chromogenic substrate in Enzyme-Linked Immunosorbent Assays (ELISA) and other immunohistochemical techniques. wikipedia.org
This application represented a major advance in diagnostics and biochemical research. TMB serves as a hydrogen donor for peroxidase enzymes; in the presence of hydrogen peroxide, it is oxidized to a vibrant blue-colored product, allowing for sensitive spectrophotometric detection. wikipedia.org This discovery was particularly impactful as it provided a safer alternative to the parent compound benzidine, which was previously used for applications like blood detection but was found to be a potent carcinogen. wikipedia.orgyoutube.comnih.gov
The principles behind TMB's utility are directly applicable to N,N,N',N'-tetraethylbenzidine. Its similar electronic structure suggests it would also function as a redox indicator, undergoing oxidation to produce colored species. This potential has led to the investigation of related N-substituted benzidines as electroactive materials for applications such as redox flow batteries and as versatile building blocks in coordination chemistry and materials science. x-mol.com The discovery of the utility of one member of this family has thus opened up entire avenues of research for its analogues.
Evolution of Theoretical Understanding and Computational Approaches Applied to Benzidine Derivatives
The theoretical understanding of benzidine derivatives has evolved in lockstep with the development of computational chemistry. Early theories on the benzidine rearrangement mechanism, such as Dewar's proposed π-complex intermediate, were insightful but lacked the quantitative backing that modern computational methods can provide. caltech.edu
Today, Density Functional Theory (DFT) and other quantum chemical calculations are routinely used to investigate the properties of these molecules in great detail. ic.ac.uk Computational studies on benzidine and its derivatives have provided accurate models of:
Molecular Geometry: Predicting bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which determines the planarity of the molecule. For N,N,N',N'-tetramethylbenzidine, the biphenyl core is nearly planar, which facilitates electron delocalization.
Electronic Structure: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For electron-rich molecules like N-alkylated benzidines, a high HOMO energy indicates a strong electron-donating capability, which is consistent with their facile oxidation.
Reaction Mechanisms: Modeling the transition states and reaction pathways for processes like the benzidine rearrangement and oxidation reactions. Computational analysis of the chemicalbook.comchemicalbook.com sigmatropic shift has revealed the importance of π-π stacking and secondary orbital interactions in stabilizing the transition state. ic.ac.uk
While specific computational studies on N,N,N',N'-tetraethylbenzidine are not prominent in the literature, the established methodologies could be readily applied to predict its properties. Such studies would elucidate the steric and electronic effects of the larger ethyl groups compared to the methyl groups in TMB, offering insights into its potential as a redox agent or a building block for novel materials. x-mol.com
Future Research Directions and Unexplored Avenues for Benzidine, N,n,n ,n Tetraethyl
Emerging Synthetic Routes and Sustainable Production Methods
The traditional synthesis of benzidine (B372746) and its derivatives often involves harsh reaction conditions and the use of hazardous materials. A primary focus of future research will be the development of greener and more sustainable synthetic methodologies for Benzidine, N,N,N',N'-tetraethyl-.
Modern synthetic strategies that could be adapted for this purpose include:
Visible Light Photoredox Catalysis: This technique has emerged as a powerful tool for forging carbon-carbon and carbon-nitrogen bonds under mild conditions. nih.gov Future studies could explore the use of photoredox catalysts to couple N,N-diethylaniline derivatives or to directly functionalize the biphenyl (B1667301) core, potentially offering a more environmentally benign pathway to the target molecule. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for Benzidine, N,N,N',N'-tetraethyl- could lead to a more efficient and reproducible production process.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and sustainability. Research into engineered enzymes capable of performing the key bond-forming steps in the synthesis of tetra-alkylated benzidines could revolutionize their production.
The development of such methods would not only reduce the environmental footprint of its synthesis but also potentially unlock new avenues for its application where high purity and sustainable sourcing are paramount.
Development of Advanced Mechanistic Probes for Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Benzidine, N,N,N',N'-tetraethyl- is crucial for optimizing existing processes and designing new ones. The transient and often highly reactive nature of intermediates in these reactions necessitates the use of advanced analytical techniques.
Future research should focus on:
In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the evolution of chemical species during a reaction.
Advanced Mass Spectrometry: The use of sophisticated mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can help in the identification and characterization of fleeting reaction intermediates.
Computational Modeling: Density functional theory (DFT) calculations can be employed to model reaction pathways, predict the structures of intermediates and transition states, and elucidate the underlying electronic factors governing the reactivity of Benzidine, N,N,N',N'-tetraethyl-.
By combining these experimental and computational approaches, a comprehensive picture of the reaction mechanisms can be constructed, paving the way for more rational and efficient chemical transformations.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the discovery and development of new molecules and materials. researchgate.net For Benzidine, N,N,N',N'-tetraethyl-, these computational tools offer a powerful approach to accelerate research and unlock its full potential.
Key areas for integration include:
Predictive Synthesis Planning: AI-powered retrosynthesis tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to Benzidine, N,N,N',N'-tetraethyl- and its derivatives. iscientific.orgnih.govwiley.comelsevier.com This can significantly reduce the time and resources required for experimental validation.
Property Prediction and Material Design: Machine learning models can be trained on existing data to predict the physicochemical properties of new, unsynthesized derivatives of Benzidine, N,N,N',N'-tetraethyl-. mdpi.comresearchgate.net This allows for the in-silico design of molecules with tailored electronic, optical, or material properties for specific applications.
Accelerated Molecular Dynamics Simulations: ML potentials can be used to perform long-lasting molecular dynamics simulations with an accuracy comparable to quantum mechanical methods but at a fraction of the computational cost. arxiv.orgarxiv.org This can provide valuable insights into the conformational dynamics, intermolecular interactions, and self-assembly behavior of this molecule.
The integration of AI and ML will undoubtedly be a cornerstone of future research, enabling a more data-driven and intelligent approach to the study of Benzidine, N,N,N',N'-tetraethyl-.
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is a fundamental pillar of modern chemistry, and the development of novel catalytic systems is essential for achieving efficient and selective transformations. For Benzidine, N,N,N',N'-tetraethyl-, future research in this area could focus on:
Nanozymes: These nanomaterials with enzyme-like properties have shown great promise in various catalytic applications. researchgate.net For instance, peroxidase-mimicking nanozymes could be explored for the controlled oxidation of Benzidine, N,N,N',N'-tetraethyl-, a reaction that is central to many of its potential applications. researchgate.net
Single-Atom Catalysts: These catalysts, where individual metal atoms are dispersed on a support, offer the ultimate in atom efficiency and can exhibit unique catalytic properties. The development of single-atom catalysts for the functionalization of the aromatic rings of Benzidine, N,N,N',N'-tetraethyl- could lead to highly selective transformations.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Exploring organocatalytic approaches for the synthesis and modification of this compound is a promising avenue for future research.
The discovery of new catalytic systems will be instrumental in expanding the synthetic utility of Benzidine, N,N,N',N'-tetraethyl- and enabling its use in a wider range of applications.
Interdisciplinary Research Synergies and Opportunities in Advanced Chemical Science
The unique properties of Benzidine, N,N,N',N'-tetraethyl- make it a prime candidate for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.
Potential areas for synergistic research include:
Organic Electronics: The electron-rich nature of the tetra-ethylated benzidine core suggests its potential as a building block for organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. The related N,N,N',N'-tetramethylbenzidine (TMB) has already been investigated as a donor molecule in organic composite materials for light-emitting applications. researchgate.net
Biochemical Sensing: The electrochemical and photophysical properties of this molecule could be harnessed for the development of sensitive and selective biosensors. Its structural similarity to TMB, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) , suggests that it could also find applications in this area.
Advanced Polymers and Membranes: The diamine structure of Benzidine, N,N,N',N'-tetraethyl- makes it a suitable monomer for the synthesis of high-performance polymers, such as polyimides and polyamides. Furthermore, research into related tetraarylammonium salts for applications in anion exchange membranes suggests a potential direction for creating novel materials for energy applications. rsc.org
Fostering collaborations between chemists, physicists, materials scientists, and biologists will be key to unlocking the full potential of this versatile molecule.
Investigation of Unconventional Reactivity and Supramolecular Architectures
Beyond its conventional reactivity, exploring the unconventional chemical behavior and self-assembly properties of Benzidine, N,N,N',N'-tetraethyl- could lead to exciting new discoveries.
Future research in this area could involve:
Supramolecular Chemistry: The planar, aromatic structure of the biphenyl core, combined with the potential for hydrogen bonding and π-π stacking interactions, makes this molecule an excellent candidate for the construction of well-defined supramolecular architectures, such as liquid crystals, gels, and porous organic frameworks. The crystal structure of the related N,N,N',N'-tetramethylbenzidine reveals a planar geometry that facilitates π-π stacking.
Coordination Chemistry: The two nitrogen atoms of the amino groups can act as ligands, coordinating to metal centers to form a variety of coordination complexes. The study of these complexes could reveal interesting magnetic, optical, or catalytic properties. The ability of related polydentate nitrogen ligands to form binuclear copper complexes highlights the potential in this area. rsc.org
Host-Guest Chemistry: The electron-rich cavity of the biphenyl system could potentially accommodate electron-deficient guest molecules, leading to the formation of host-guest complexes with unique properties and applications in areas such as molecular recognition and sensing.
By venturing into these less-explored areas of its chemistry, researchers can uncover new fundamental knowledge and potentially develop novel materials and technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzidine, N,N,N',N'-tetraethyl- and its derivatives in academic settings?
- Synthesis often involves condensation reactions (e.g., with aldehydes or ketones) or alkylation of benzidine precursors. For example, derivatives like N,N'-Bis(p-methoxybenzylidene)benzidine are synthesized via Schiff base formation using benzidine and p-methoxybenzaldehyde under acidic conditions . For alkylated derivatives like N,N,N',N'-tetramethylbenzidine, alkylation agents such as methyl iodide are employed, followed by purification via sublimation .
Q. How can researchers characterize the structural and electronic properties of Benzidine, N,N,N',N'-tetraethyl- derivatives?
- Key techniques include:
- X-ray crystallography to resolve crystal structures and hydrogen-bonding patterns (e.g., one-dimensional step-like structures observed in benzidine derivatives) .
- Spectroscopy : FT-IR for C=N stretching vibrations (1,600–1,650 cm⁻¹) in Schiff base derivatives , and UV-Vis to study electronic transitions in coordination complexes .
- Mass spectrometry (e.g., NIST databases) for molecular weight confirmation .
Q. What safety protocols are critical when handling Benzidine derivatives in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
- Storage : Keep in sealed containers away from oxidizers to prevent degradation .
Q. How does the stability of Benzidine derivatives impact experimental design?
- Degradation over time can alter reactivity and toxicity. For example, prolonged storage may increase hazardous byproducts, necessitating fresh synthesis batches for reproducibility . Stability studies using HPLC or TLC are recommended to monitor purity .
Advanced Research Questions
Q. What metabolic pathways are implicated in the carcinogenicity of Benzidine derivatives, and how can these be modeled experimentally?
- Key pathways :
- N-Acetylation : Benzidine is acetylated to N-acetylbenzidine (NAT1 enzyme), which undergoes N'-oxidation (CYP1A2) to form DNA-adducting species .
- Glucuronidation : Conjugation in the liver facilitates transport to the bladder, where β-glucuronidase reactivates carcinogenic metabolites .
- Models :
- In vitro : Human liver slices or recombinant NAT1/NAT2 enzymes to study acetylation kinetics .
- In vivo : Rodent models with CYP1A induction to mimic metabolic activation .
Q. How can computational methods resolve contradictions between experimental and theoretical data for Benzidine derivatives?
- Case study : DFT calculations for N,N′-dibenzyl-3,3′-dimethoxybenzidine showed twisted conformations conflicting with X-ray planar structures. Hybrid QM/MM simulations or solvent-effect modeling may reconcile discrepancies .
- Tools : Gaussian or ORCA for electronic structure analysis; molecular dynamics for conformational sampling .
Q. What strategies address conflicting spectroscopic data in the characterization of Benzidine-based coordination complexes?
- Multi-technique validation : Combine IR, NMR, and X-ray crystallography to cross-verify ligand coordination modes. For example, IR shifts in C=N stretches (1,620 → 1,580 cm⁻¹) confirm metal-ligand binding .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled ligands to eliminate signal overlap in NMR .
Q. How do environmental factors influence the degradation pathways of Benzidine derivatives in ecological studies?
- Photodegradation : UV exposure in aqueous solutions generates hydroxylated byproducts; LC-MS monitors degradation kinetics .
- Microbial metabolism : Soil studies with Pseudomonas spp. reveal nitro-reduction pathways; GC-MS identifies intermediate amines .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
